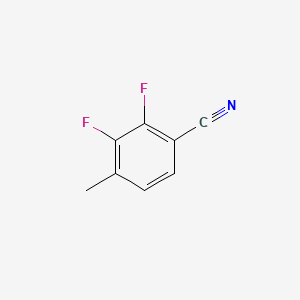

2,3-Difluoro-4-methylbenzonitrile

Descripción general

Descripción

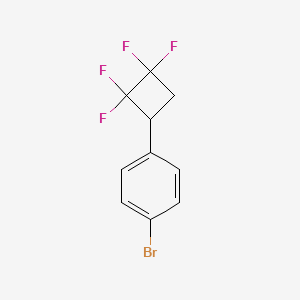

2,3-Difluoro-4-methylbenzonitrile is a chemical compound with the molecular formula C8H5F2N . It has a molecular weight of 153.13 . The compound appears as a white to off-white to yellow powder or crystals .

Physical And Chemical Properties Analysis

2,3-Difluoro-4-methylbenzonitrile has a density of 1.2±0.1 g/cm3 . It has a boiling point of 218.4±35.0 °C at 760 mmHg . The compound has a molar refractivity of 36.2±0.4 cm3 . It has a polar surface area of 24 Å2 and a molar volume of 125.8±5.0 cm3 .Aplicaciones Científicas De Investigación

Thermochemical Properties

A study by Zaitseva et al. (2015) conducted experimental and theoretical analysis on methylbenzonitriles, including compounds similar to 2,3-Difluoro-4-methylbenzonitrile. They investigated gas-phase enthalpies of formation and vaporization enthalpies, finding that interactions between cyano and methyl groups are slightly stabilizing. This research can be useful in understanding the thermochemical properties of 2,3-Difluoro-4-methylbenzonitrile (Zaitseva et al., 2015).

Spectroscopic Studies

Research by Shajikumar and R. Raman (2018) on 4-Bromo-3-methylbenzonitrile, which has a similar structure to 2,3-Difluoro-4-methylbenzonitrile, involved experimental and theoretical spectroscopic investigations. They analyzed molecular geometry, vibrational frequencies, and thermodynamic properties, which are relevant for understanding the physical and chemical characteristics of 2,3-Difluoro-4-methylbenzonitrile (Shajikumar & R. Raman, 2018).

Polymer Solar Cells

Jeong et al. (2011) explored the use of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, in polymer solar cells (PSCs). Although not the same, this compound is related to 2,3-Difluoro-4-methylbenzonitrile and shows the potential application of such compounds in enhancing the efficiency of PSCs (Jeong et al., 2011).

Polyether Synthesis

Kricheldorf et al. (2005) investigated the use of isomeric difluorobenzonitriles in the synthesis of multicyclic poly(benzonitrile ether)s. Their research highlights the application of difluorobenzonitriles in creating polyethers, which might suggest potential uses for 2,3-Difluoro-4-methylbenzonitrile in similar polymerization processes (Kricheldorf et al., 2005).

Fluorination Reactions

A study by Suzuki and Kimura (1991) on the synthesis of various difluorobenzonitriles, including methods like halogen-exchange fluorination, could provide insight into synthetic routes that might be applicable to 2,3-Difluoro-4-methylbenzonitrile (Suzuki & Kimura, 1991).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s important to note that most drugs exert their effects by interacting with biological targets, usually proteins such as enzymes or receptors .

Mode of Action

Generally, drugs interact with their targets to induce a biological response. This can involve binding to the target, leading to activation or inhibition, or interacting with the target to cause a conformational change .

Biochemical Pathways

The impact of a drug on biochemical pathways often involves the modulation of signal transduction or metabolic pathways .

Result of Action

Typically, the result of a drug’s action can range from the modulation of a single cell function to the initiation of a series of complex and interrelated biochemical reactions .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect a drug’s action .

Propiedades

IUPAC Name |

2,3-difluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENILJFVUHUBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590649 | |

| Record name | 2,3-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

508203-48-3 | |

| Record name | 2,3-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)